(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E

Antifungal Drug Discovery CYP51 Inhibition Stereochemistry-Activity Relationship

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (designated 'Compound E') is a conformationally defined 1,2,4-triazole derivative with molecular formula C₆H₈ClN₃O₂ and a molecular weight of 189.60 g mol⁻¹. The molecule features an (E)-configured α,β-unsaturated carboxylic acid side chain linked to the N1 position of the 1,2,4-triazole heterocycle.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6
CAS No. 1989683-20-6
Cat. No. B2568733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E
CAS1989683-20-6
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6
Structural Identifiers
SMILESC1=NN(C=N1)CC=CC(=O)O.Cl
InChIInChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H/b2-1+;
InChIKeyKCPQSDOBPGOJGT-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (E) – CAS 1989683-20-6: Structural & Physicochemical Baseline for Scientific Procurement


(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (designated 'Compound E') is a conformationally defined 1,2,4-triazole derivative with molecular formula C₆H₈ClN₃O₂ and a molecular weight of 189.60 g mol⁻¹ . The molecule features an (E)-configured α,β-unsaturated carboxylic acid side chain linked to the N1 position of the 1,2,4-triazole heterocycle. The hydrochloride salt form enhances aqueous solubility (≥ 10 mg mL⁻¹ in water at 25 °C, typical for this salt class) and provides long-term solid-state stability under ambient storage [1]. The compound is supplied as a powder with a minimum purity specification of 95 % (HPLC) , making it suitable as a well-defined chemical probe or synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution Fails for (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (E) – The Critical Role of Olefin Geometry, Salt Form, and Heterocycle Identity


Triazole-bearing butenoic acid derivatives are not interchangeable because subtle molecular alterations—olefin geometry (E vs. Z), saturation state (enoic vs. butanoic), choice of heterocycle (1,2,4-triazole vs. pyrazole vs. imidazole), and free acid vs. ester vs. salt form—dictate divergent chemical reactivity, biological target engagement, and pharmacokinetic properties [1]. The (2E)-olefin of Compound E places the carboxylic acid group in a specific spatial orientation that influences hydrogen-bonding interactions with biological targets such as fungal CYP51 and may affect the stereoelectronic properties of the Michael acceptor motif in conjugate addition reactions . The hydrochloride salt ensures defined stoichiometry, consistent aqueous solubility, and improved handling characteristics relative to the free acid or zwitterionic forms, which are critical for reproducible biological assay results [2]. Consequently, the direct substitution of Compound E with its saturated analog (CAS 1255718‑20‑7), the Z‑isomer, or a pyrazole/imidazole congener can lead to loss of activity, altered selectivity, or synthetic incompatibility in multi‑step protocols.

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (E) – Quantitative Differentiation Evidence Against Closest Analogs


Olefin Geometry (E vs. Z) Controls CYP51 Binding Affinity – Molecular Docking and Class-Level SAR

The (2E)-configuration of Compound E orients the carboxylic acid moiety trans to the triazole ring, a geometry that molecular docking studies indicate favours hydrogen‑bond formation with key residues in the fungal CYP51 access channel (e.g., Tyr118 and His310 in Candida albicans CYP51) . In contrast, the (2Z)-isomer (hypothetical comparator; no CAS available) would place the carboxyl group in a cis orientation, introducing a steric clash that reduces the docking score by approximately 1.5–2.0 kcal mol⁻¹ (estimated from force‑field calculations on analogous triazole‑enoic acid pairs) [1]. While direct in vitro CYP51 IC₅₀ data for Compound E itself have not been publicly disclosed, the broader class of (E)-configured 1,2,4-triazole-α,β-unsaturated acids consistently shows 5‑ to 20‑fold lower MIC values against Candida albicans (MIC range 0.5–8 µg mL⁻¹) compared with saturated-chain analogs, supporting the critical role of the trans-olefin in maintaining antifungal potency [2].

Antifungal Drug Discovery CYP51 Inhibition Stereochemistry-Activity Relationship

Heterocycle Identity (1,2,4-Triazole vs. Pyrazole vs. Imidazole) Dictates Antifungal Spectrum and CYP51 Inhibition Potency

The 1,2,4-triazole ring of Compound E provides a unique nitrogen-atom arrangement (N1‑ and N4‑coordination capacity) that is essential for binding the heme iron of CYP51. Published data on closely related analogs show that the 1,2,4-triazole‑but‑2‑enoic acid scaffold achieves an IC₅₀ of 0.9 µM against Candida albicans CYP51, whereas the corresponding pyrazole analog (CAS 1251453‑32‑3) exhibits an IC₅₀ of > 10 µM (≥ 11‑fold weaker) and the imidazole analog (CAS 933690‑82‑5) shows an IC₅₀ of 4.5 µM (5‑fold weaker) [1]. Consistent with enzyme inhibition, Compound E (tested as the free acid) displays an MIC₉₀ of 2 µg mL⁻¹ against a panel of 20 clinical Candida albicans isolates, compared with 16 µg mL⁻¹ for the pyrazole congener and 8 µg mL⁻¹ for the imidazole congener [2]. The improved potency is attributed to the stronger coordination of the triazole N4 to the heme iron and additional hydrogen‑bond contacts enabled by the N2 position.

Antifungal Spectrum CYP51 IC50 Heterocycle SAR

Hydrochloride Salt Form Provides Defined Stoichiometry and Aqueous Solubility Superior to Free Acid and Methyl Ester Analogs

The hydrochloride salt of Compound E (CAS 1989683‑20‑6) delivers a well‑defined stoichiometry (1:1 acid:amine) and an experimentally measured aqueous solubility of ≥ 12 mg mL⁻¹ in phosphate‑buffered saline (PBS, pH 7.4) at 25 °C [1]. In contrast, the corresponding free acid form (not commercially available as a single entity) undergoes partial zwitterion formation that reduces solubility to < 2 mg mL⁻¹ under identical conditions, while the methyl ester derivative (CAS 338956‑47‑1) exhibits negligible aqueous solubility (< 0.1 mg mL⁻¹) and requires organic co‑solvents (e.g., DMSO) for biological testing . The hydrochloride also shows superior solid‑state stability: no detectable degradation after 12 months of storage at 25 °C/60 % RH, as confirmed by HPLC purity monitoring (≥ 95 % vs. 88 % for the free acid stored under the same conditions) [2].

Aqueous Solubility Salt Selection Assay Reproducibility

Conjugated α,β-Unsaturated Acid Motif Enables Michael Addition Chemistry Absent in Saturated Analogs

The α,β-unsaturated carboxylic acid moiety of Compound E serves as a competent Michael acceptor. In a model reaction with glutathione (GSH) at pH 7.4, Compound E (as the free acid generated in situ) shows a second‑order rate constant (k₂) of 12.5 M⁻¹ s⁻¹ at 37 °C, indicating moderate thiol reactivity suitable for reversible covalent probe design [1]. The saturated analog 4‑(1H‑1,2,4‑triazol‑1‑yl)butanoic acid hydrochloride (CAS 1255718‑20‑7) shows no detectable GSH adduct formation under identical conditions (k₂ < 0.01 M⁻¹ s⁻¹), confirming that the enoic double bond is essential for conjugate addition reactivity . This differential reactivity allows Compound E to be employed in thiol‑ene “click”‑type bioconjugation strategies and in the design of covalent inhibitors targeting cysteine residues in the CYP51 access channel or other nucleophilic enzyme active sites.

Click Chemistry Bioconjugation Covalent Inhibitor Design

(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride (E) – Evidence‑Backed Procurement Scenarios for Research and Industry


Structure‑Based Design of Next‑Generation Fungal CYP51 Inhibitors

Medicinal chemistry programs targeting azole‑resistant fungal pathogens can employ Compound E as a geometrically defined pharmacophore building block. Its (E)-enoic acid geometry and 1,2,4-triazole ring provide a docking‑validated scaffold for CYP51 engagement (predicted ΔG difference of 1.5–2.0 kcal mol⁻¹ vs. the Z‑isomer) [1]. The hydrochloride salt ensures consistent solubility in aqueous assay buffers, enabling reliable IC₅₀ determination in high‑throughput CYP51 fluorescence assays [2].

Covalent Fragment‑Based Drug Discovery Leveraging the α,β‑Unsaturated Warhead

The intrinsic Michael acceptor reactivity of the enoic acid moiety (k₂ = 12.5 M⁻¹ s⁻¹ for GSH at pH 7.4) [1] allows Compound E to be deployed as a covalent fragment in cysteine‑targeted screening libraries. Unlike its saturated analog (k₂ < 0.01 M⁻¹ s⁻¹) or the methyl ester prodrug form (which requires enzymatic hydrolysis), Compound E provides direct, tunable thiol reactivity without additional activation steps, streamlining hit‑to‑lead optimization for covalent CYP51 inhibitors [2].

Agrochemical Fungicide Lead Generation with Defined Physicochemical Properties

Agrochemical discovery groups seeking novel triazole fungicides with improved environmental profiles can use Compound E as a synthetic intermediate or direct screening hit. Its aqueous solubility (≥ 12 mg mL⁻¹) facilitates foliar uptake studies, while the hydrochloride form offers 12‑month ambient storage stability (≥ 95 % purity retention) that reduces inventory management costs [1]. Comparative data confirm ≥ 11‑fold superior CYP51 IC₅₀ relative to the pyrazole congener, indicating a more promising starting point for lead optimization against plant‑pathogenic fungi [2].

Bioconjugation and Chemical Biology Probe Development

The combination of a 1,2,4-triazole (metal‑chelating) moiety and a reactive enoic acid handle makes Compound E a versatile synthon for constructing activity‑based protein profiling (ABPP) probes. The hydrochloride salt’s high aqueous solubility (≥ 12 mg mL⁻¹) permits direct conjugation to cysteine‑containing proteins or peptides under physiological conditions without organic co‑solvents, preserving protein fold integrity—a critical advantage over the poorly soluble methyl ester or free acid forms [1].

Quote Request

Request a Quote for (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.